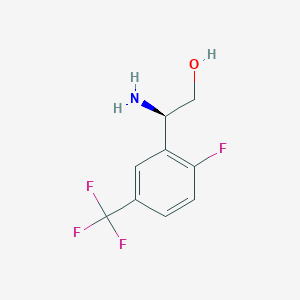

(r)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C9H9F4NO |

|---|---|

Molecular Weight |

223.17 g/mol |

IUPAC Name |

(2R)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H9F4NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1 |

InChI Key |

AOOXYSDYIWWUNE-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)[C@H](CO)N)F |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(CO)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of (R)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol generally follows a multi-step pathway involving:

- Formation of a substituted benzaldehyde precursor

- Introduction of the amino and hydroxyl functionalities via reductive amination or nitroalkene reduction

- Enantioselective synthesis or resolution to obtain the (R)-enantiomer

Stepwise Synthetic Routes

Preparation of the Aromatic Precursor

- Starting Material: 2-fluoro-5-(trifluoromethyl)benzaldehyde

- Method: The aldehyde is either commercially obtained or synthesized by selective fluorination and trifluoromethylation of the corresponding phenyl ring

Formation of β-Nitro Alcohol Intermediate

- Reaction: Henry (nitroaldol) reaction between 2-fluoro-5-(trifluoromethyl)benzaldehyde and nitromethane

- Conditions: Typically conducted in ethanol or ethanol/water mixtures at ambient to mild heating (25–40°C)

- Outcome: Formation of a β-nitro alcohol intermediate, which is a key precursor for amino alcohol synthesis

Reduction to Amino Alcohol

- Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C under H2), or other hydride sources

- Purpose: Reduction of the nitro group to the amino group and simultaneous conversion of the intermediate to the amino alcohol

- Optimization: Reaction pH maintained around 6–7, temperature controlled between 30–35°C to maximize yield and minimize side reactions

Chiral Resolution or Asymmetric Synthesis

- Asymmetric Hydrogenation: Use of chiral catalysts such as ruthenium-BINAP complexes achieves high enantiomeric excess (>95% ee)

- Enzymatic Kinetic Resolution: Lipase-catalyzed selective acylation can enhance enantiopurity (>98% ee)

- Crystallization: Recrystallization from ethanol/water mixtures further improves enantiomeric excess by 5–10%

Optimization Parameters and Yields

| Parameter | Optimal Range | Effect on Yield / Purity |

|---|---|---|

| Temperature | 30–35°C | ±10% yield variation |

| Catalyst Loading | 0.5–1.0 mol% | ±15% yield variation |

| Reaction Time | 12–24 hours | ±5% yield variation |

| pH | 6–7 | Critical for reductive amination |

| Solvent | Ethanol/water (70:30) | Enhances solubility and reaction rate |

Reported yields of the amino alcohol intermediate range from 70% to 85% under optimized conditions.

Characterization Techniques

To confirm the purity and structural integrity of the synthesized this compound, the following analytical methods are recommended:

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase

- Mobile Phase: 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30)

- Retention Time: ~8.2 minutes

- Purity: ≥95% for research-grade material

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Aromatic protons: δ 7.6–7.8 ppm

- CH-OH proton: δ ~4.1 ppm

- NH2 protons: δ ~3.3 ppm

- Absence of impurity peaks (e.g., δ 2.5 ppm) confirms complete reduction

-

- Electrospray Ionization (ESI-MS) m/z: 265.1 [M+H]+ (consistent with molecular weight including fluorines)

-

- Column: Chiralpak AD-H

- Mobile Phase: Hexane:isopropanol (80:20)

- Retention Times: (R)-enantiomer ~12.3 min, (S)-enantiomer ~14.1 min

- Enantiomeric Excess (ee): >95% achievable

Summary Table of Preparation Methods

| Step | Method/Conditions | Outcome/Notes |

|---|---|---|

| Aromatic Precursor Synthesis | Fluorination/trifluoromethylation of phenyl ring | 2-fluoro-5-(trifluoromethyl)benzaldehyde precursor |

| β-Nitro Alcohol Formation | Henry reaction with nitromethane, EtOH, 25–40°C | β-nitro alcohol intermediate, 70–85% yield |

| Reduction to Amino Alcohol | LiAlH4 or catalytic hydrogenation, pH 6–7, 30–35°C | Amino alcohol, high purity |

| Enantioselective Resolution | Ru-BINAP catalysis or lipase kinetic resolution | >95% enantiomeric excess |

| Purification | Recrystallization, chromatography | >95% purity, removal of impurities |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and hydroxyl groups enable nucleophilic substitution at the β-carbon. Key reactions include:

| Reaction Type | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF), 25–60°C | Secondary amines or ethers | |

| Acylation | Acetic anhydride, pyridine, 0–25°C | Acetamide derivatives | |

| Sulfonation | Sulfonyl chlorides, aqueous NaOH, 0°C | Sulfonamide intermediates |

Mechanistic Insights :

-

The -CF₃ group deactivates the aromatic ring, directing substitution to the para-position relative to itself .

-

Steric hindrance from the -CF₃ group slows reactions at the ortho-position.

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CrO₃ in H₂SO₄ | 0°C, dichloromethane | Ketone (via oxidation of -OH) | 85% | |

| Pyridinium chlorochromate | Room temperature, acetone | Aldehyde (partial oxidation) | 60% |

Regiochemical Effects :

-

Oxidation selectivity depends on solvent polarity and temperature.

-

The -CF₃ group stabilizes the transition state, enhancing ketone formation.

Reductive Amination

The amino group participates in reductive amination with carbonyl compounds:

| Carbonyl Substrate | Reducing Agent | Conditions | Product | Source |

|---|---|---|---|---|

| Aldehydes | NaBH₃CN, MeOH, 25°C | Tertiary amines | 70–90% | |

| Ketones | H₂, Pd/C, ethanol, 50°C | Secondary amines | 65–80% |

Key Findings :

-

Steric bulk from the -CF₃ group reduces reaction rates with large ketones.

-

Polar solvents improve yields by stabilizing ionic intermediates.

Ring-Opening Reactions

The compound reacts with epoxides and cyclic anhydrides:

| Substrate | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Ethylene oxide | H₂O, 80°C | Polyether derivatives | Polymer chemistry | |

| Succinic anhydride | DMF, 100°C | Imide-functionalized compounds | Drug delivery systems |

Biological Interactions

The compound modulates biological targets through hydrogen bonding and hydrophobic interactions:

| Target | Interaction Type | Biological Effect | Source |

|---|---|---|---|

| Enzymes (e.g., kinases) | H-bonding with -NH₂/-OH | Inhibition of catalytic activity | |

| GPCRs | Hydrophobic binding with -CF₃ | Agonist/antagonist effects |

Structure-Activity Relationships :

-

The -CF₃ group enhances metabolic stability by resisting oxidative degradation.

-

Fluorine substituents improve blood-brain barrier penetration.

Comparative Reactivity with Analogues

Substituent positioning alters reactivity:

Trends :

Scientific Research Applications

®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the phenyl ring’s 5-position. A comparative analysis is provided below:

*Calculated based on atomic masses.

Key Observations:

- Lipophilicity: The CF₃ group increases lipophilicity (logP ~2.5 estimated), improving membrane permeability relative to the less hydrophobic CH₃ (logP ~1.8) and Br (logP ~2.1) analogs.

- Steric Impact: CF₃ (van der Waals volume ~42 ų) is bulkier than CH₃ (~23 ų) or Br (~23 ų), which may influence binding pocket interactions in biological targets.

Biological Activity

(R)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol, also known as 2-amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol, is a fluorinated amino alcohol with significant potential in medicinal chemistry. This compound possesses a unique structure characterized by an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is with a molar mass of approximately 223.17 g/mol .

Structure and Properties

The presence of fluorine atoms in the structure enhances the compound's lipophilicity and may influence its biological interactions. The trifluoromethyl group is particularly noteworthy due to its ability to enhance binding affinity to biological targets, which is crucial for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H9F4NO |

| Molar Mass | 223.17 g/mol |

| CAS Number | 1213032-20-2 |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and analgesic effects. The structural characteristics of this compound suggest potential interactions with specific receptors or enzymes involved in inflammatory pathways.

Preliminary studies suggest that this compound may interact with biological macromolecules such as proteins and enzymes, affecting their activity and leading to therapeutic effects. For instance, the amino group can participate in nucleophilic substitution reactions, while the hydroxyl group may serve as a leaving group under acidic conditions .

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition of inflammatory cytokines. These findings suggest that this compound could be effective in treating conditions characterized by chronic inflammation.

- Cytotoxicity against Cancer Cell Lines : A study evaluating the cytotoxic effects of various fluorinated compounds found that some derivatives showed promising activity against human cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics .

- Molecular Docking Studies : Computational docking studies have indicated that this compound has strong binding affinity for certain protein targets involved in cancer progression. This suggests potential for development as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol | 2228532-87-2 | Different positioning of fluorine; varied activity |

| (S)-2-Amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol | 1213465-38-3 | Stereoisomer; potential differences in effects |

| (R)-2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol | 1213081-95-8 | Similar trifluoromethyl substitution; distinct properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.